1-(Dicianometileno)-3-iminoisoindolina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

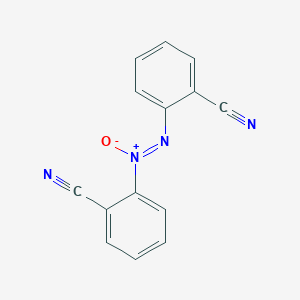

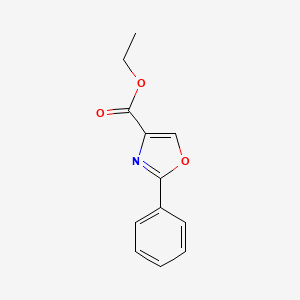

1-(Dicyanomethylene)-3-iminoisoindoline (DCMI) is a novel heterocyclic compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. DCMI is a derivative of iminoisoindoline, which is a five-membered heterocyclic compound containing a nitrogen atom and two carbon-carbon double bonds. DCMI is a non-aromatic compound with a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects. DCMI has recently been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer’s disease.

Aplicaciones Científicas De Investigación

Terapia Fotodinámica

1-(Dicianometileno)-3-iminoisoindolina se utiliza en la terapia fotodinámica, una modalidad médica desarrollada para el tratamiento de varias enfermedades de etiología oncológica y no oncológica . Esta terapia requiere la presencia de un fotosensibilizador, luz y oxígeno molecular, que combinados desencadenarán reacciones fisicoquímicas responsables de la producción de especies reactivas de oxígeno .

Efectos Fotosensibilizadores Antitumorales

Este compuesto ha sido estudiado por sus efectos fotosensibilizadores antitumorales . A pesar de los bajos rendimientos cuánticos de oxígeno singlete, los colorantes de esquaraina dicianometileno mostraron una relevante actividad fotodinámica in vitro .

Propiedades Fotofísicas y Fotoquímicas

Las propiedades fotofísicas y fotoquímicas de this compound han sido ampliamente estudiadas . Se ha llevado a cabo el estudio de su carácter de agregación, fotoblanqueo y capacidad de producción de oxígeno singlete .

Producción Fotocatalítica de Hidrógeno

This compound se ha utilizado en la producción fotocatalítica de hidrógeno (PHP) a partir de agua . La PHP es una solución prometedora para la contaminación ambiental debido a su alta densidad energética y la abundante disponibilidad de agua y energía solar en la Tierra .

Fotovoltaica Orgánica

This compound se ha utilizado ampliamente como grupo terminal en la fotovoltaica orgánica . Esto se debe a su fuerte capacidad de extracción de electrones y planaridad .

Transferencia Ultra rápida de Electrones

Este compuesto permite la transferencia ultrarrápida de electrones para la evolución de hidrógeno impulsada por luz visible a partir de agua . Esto ha llevado a un aumento significativo en la velocidad de evolución de hidrógeno .

Mecanismo De Acción

Target of Action

1-(Dicyanomethylene)-3-iminoisoindoline is a compound that has been studied for its potential applications in various fields, including as a component of mechanically responsive fluorescent materials . The primary targets of this compound are the photophysical properties of these materials, which can be triggered by mechanical stimulation .

Mode of Action

The compound interacts with its targets through a process known as Mechanical Response Luminescence (MRL). This process involves the regulation of photophysical properties by intermolecular interactions, molecular conformation, or molecular packing . In addition, the compound can be triggered by ClO- based on the oxidative transformation of the 1,1-dicyanomethylene-3-indanone group into a 1,3-indanedione moiety .

Biochemical Pathways

These factors include the modulation of aliphatic chains, donor-receptor switch, substituent adjustment, and position isomerism .

Pharmacokinetics

The principles of pharmacokinetics suggest that these properties would determine the onset, duration, and intensity of the compound’s effect .

Result of Action

The action of 1-(Dicyanomethylene)-3-iminoisoindoline results in changes in the photophysical properties of mechanically responsive fluorescent materials. These changes can include dramatic color changes in the presence of metal cations as a result of the interaction of the amino substituent with the analytes .

Action Environment

The action, efficacy, and stability of 1-(Dicyanomethylene)-3-iminoisoindoline can be influenced by various environmental factors. These factors can include the presence of specific ions in the environment, such as ClO- or metal cations, which can trigger the compound’s action .

Direcciones Futuras

Propiedades

IUPAC Name |

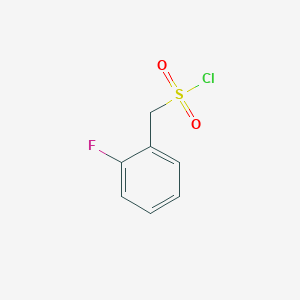

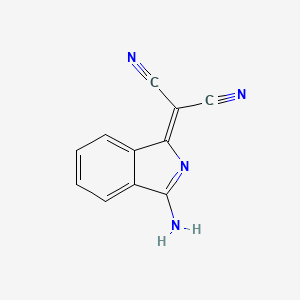

2-(3-aminoisoindol-1-ylidene)propanedinitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6N4/c12-5-7(6-13)10-8-3-1-2-4-9(8)11(14)15-10/h1-4H,(H2,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDXWTIVCFJPDDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C#N)C#N)N=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30345714 |

Source

|

| Record name | 1-(Dicyanomethylene)-3-iminoisoindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

43002-19-3 |

Source

|

| Record name | 1-(Dicyanomethylene)-3-iminoisoindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Dicyanomethylene)-3-iminoisoindoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1268358.png)

![3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B1268359.png)

![4-[3-(4-Aminophenoxy)propoxy]aniline](/img/structure/B1268366.png)